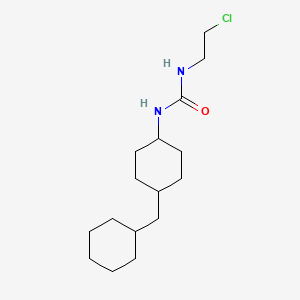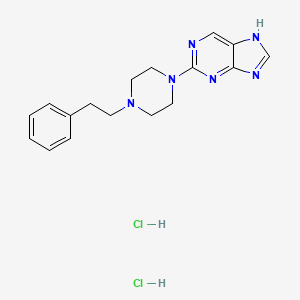![molecular formula C19H27N5O14P2 B14663155 [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 49717-92-2](/img/structure/B14663155.png)
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(d(C-T)) is a synthetic polymer composed of alternating deoxycytidine and thymidine nucleotides. This compound is a type of polynucleotide, which is a polymer consisting of many nucleotide monomers. Poly(d(C-T)) is often used in scientific research due to its unique structural properties and its ability to form specific secondary structures.
准备方法
Synthetic Routes and Reaction Conditions
Poly(d(C-T)) can be synthesized using solid-phase synthesis techniques. This method involves the sequential addition of deoxycytidine and thymidine nucleotides to a growing polymer chain anchored to a solid support. The synthesis typically employs phosphoramidite chemistry, where each nucleotide is added in a protected form and then deprotected after coupling. The reaction conditions include the use of anhydrous solvents and controlled temperature to ensure high efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of Poly(d(C-T)) involves automated DNA synthesizers that can handle large-scale synthesis. These machines use similar solid-phase synthesis techniques but are optimized for high throughput and consistency. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to remove any impurities or incomplete sequences.
化学反应分析
Types of Reactions
Poly(d(C-T)) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the deoxycytidine residues, leading to the formation of 5-hydroxycytidine.
Reduction: Reduction reactions are less common but can be used to modify the polymer for specific applications.
Substitution: Substitution reactions can be used to introduce functional groups at specific positions on the polymer.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in aqueous solution at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions to avoid damaging the polymer backbone.
Substitution: Substitution reactions often require the use of protecting groups to ensure selective modification. Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: The major product is 5-hydroxycytidine.
Reduction: The major product is the reduced form of the polymer with modified functional groups.
Substitution: The major products are the substituted polymers with new functional groups introduced at specific positions.
科学研究应用
Poly(d(C-T)) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polynucleotides and their interactions with other molecules.
Biology: Poly(d(C-T)) is used in studies of DNA-protein interactions, particularly in understanding how proteins recognize and bind to specific DNA sequences.
Industry: Poly(d(C-T)) is used in the development of biosensors and diagnostic tools due to its ability to form stable secondary structures.
作用机制
The mechanism by which Poly(d(C-T)) exerts its effects is primarily through its ability to form specific secondary structures, such as hairpins and loops. These structures can interact with proteins and other molecules, influencing their function. The molecular targets include DNA-binding proteins and enzymes involved in nucleic acid metabolism. The pathways involved often relate to the regulation of gene expression and the maintenance of genomic stability.
相似化合物的比较
Poly(d(C-T)) can be compared with other polynucleotides such as Poly(d(A-T)) and Poly(d(G-C)). While all these compounds are composed of nucleotide monomers, Poly(d(C-T)) is unique in its ability to form specific secondary structures that are not as easily formed by other polynucleotides. This uniqueness makes it particularly useful in studies of DNA-protein interactions and the development of nucleic acid-based technologies.
List of Similar Compounds
Poly(d(A-T)): Composed of alternating deoxyadenosine and thymidine nucleotides.
Poly(d(G-C)): Composed of alternating deoxyguanosine and deoxycytidine nucleotides.
Poly(d(A-G)): Composed of alternating deoxyadenosine and deoxyguanosine nucleotides.
属性
CAS 编号 |
49717-92-2 |
|---|---|
分子式 |
C19H27N5O14P2 |
分子量 |
611.4 g/mol |
IUPAC 名称 |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H27N5O14P2/c1-9-6-24(19(28)22-17(9)26)15-4-10(25)12(36-15)7-35-40(32,33)38-11-5-16(23-3-2-14(20)21-18(23)27)37-13(11)8-34-39(29,30)31/h2-3,6,10-13,15-16,25H,4-5,7-8H2,1H3,(H,32,33)(H2,20,21,27)(H,22,26,28)(H2,29,30,31)/t10-,11?,12+,13+,15+,16+/m0/s1 |
InChI 键 |
OMDKFBOMFRZILP-ILYVFDADSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=CC(=NC4=O)N)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=CC(=NC4=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


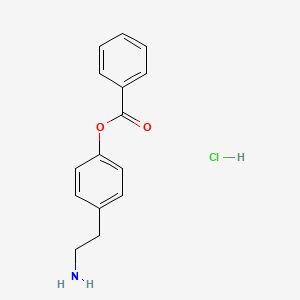
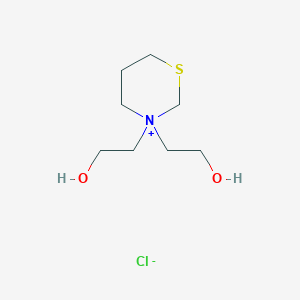
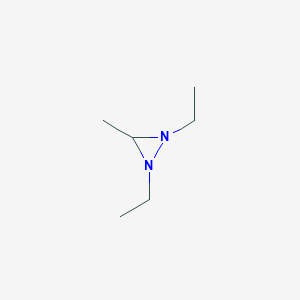
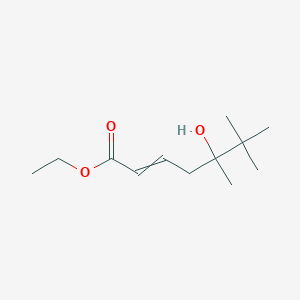
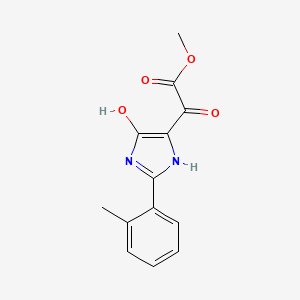
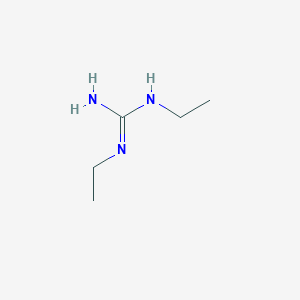
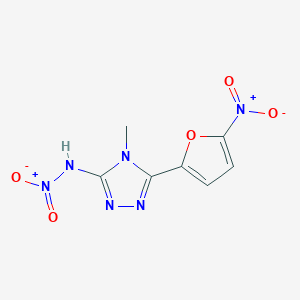
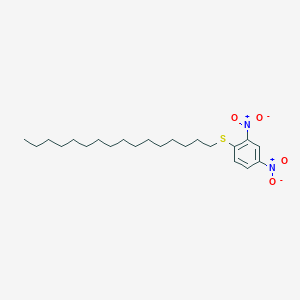
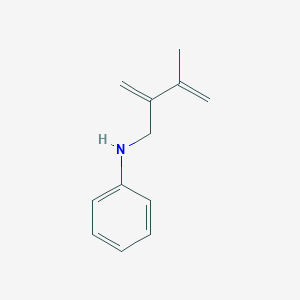


![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
